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Compound of Interest

Compound Name: (-)-1,4-Di-O-benzyl-L-threitol

Cat. No.: B094886 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Threitol, a simple four-carbon sugar alcohol, has emerged as a versatile and valuable chiral

building block in modern organic synthesis. Its inherent C2 symmetry and readily available

enantiomeric forms (D- and L-threitol) make it an attractive starting material for the synthesis of

a wide array of complex chiral molecules, including pharmaceuticals, natural products, and

chiral ligands for asymmetric catalysis. This technical guide provides an in-depth exploration of

the applications of threitol, focusing on its use in the synthesis of chiral auxiliaries, its role in

asymmetric reactions, and its application as a precursor for bioactive molecules.

Physicochemical Properties and Availability
Threitol is a white, crystalline solid with a melting point of 88-90 °C. It is highly soluble in water

and has a molar mass of 122.12 g/mol . Both D- and L-threitol are commercially available,

providing access to either enantiomeric series for stereocontrolled synthesis.
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Property Value

Molecular Formula C₄H₁₀O₄

Molar Mass 122.12 g/mol

Appearance White crystalline solid

Melting Point 88-90 °C

Chirality Exists as D-(-)-threitol and L-(+)-threitol

Synthesis of Key Threitol-Derived Building Blocks
The hydroxyl groups of threitol can be selectively protected to yield a variety of useful chiral

synthons. One of the most common and versatile protected forms is 1,4-di-O-benzyl-L-threitol,

which serves as a precursor for many chiral auxiliaries and ligands.

Experimental Protocol: Synthesis of 1,4-di-O-benzyl-L-
threitol
This two-step procedure starts from L-tartaric acid, which is first converted to its dimethyl ester

and then protected as the acetonide. Subsequent reduction and benzylation afford the target

compound.

Step 1: Synthesis of 2,3-O-Isopropylidene-L-threitol

To a suspension of lithium aluminum hydride (LAH) in anhydrous diethyl ether, a solution of

dimethyl 2,3-O-isopropylidene-L-tartrate in diethyl ether is added dropwise at 0 °C.

The reaction mixture is stirred at room temperature for 2 hours.

The reaction is quenched by the sequential addition of water and 15% aqueous sodium

hydroxide.

The resulting precipitate is filtered off, and the filtrate is dried over anhydrous sodium sulfate.

The solvent is removed under reduced pressure to yield 2,3-O-isopropylidene-L-threitol as a

colorless oil, which is used in the next step without further purification.
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Step 2: Synthesis of 1,4-di-O-benzyl-2,3-O-isopropylidene-L-threitol

To a solution of 2,3-O-isopropylidene-L-threitol in anhydrous N,N-dimethylformamide (DMF),

sodium hydride (60% dispersion in mineral oil) is added portionwise at 0 °C.

The mixture is stirred for 30 minutes, followed by the dropwise addition of benzyl bromide.

The reaction is allowed to warm to room temperature and stirred for 12 hours.

The reaction is quenched with methanol and diluted with water.

The aqueous layer is extracted with diethyl ether. The combined organic layers are washed

with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

The crude product is purified by flash column chromatography to afford 1,4-di-O-benzyl-2,3-

O-isopropylidene-L-threitol.

Step 3: Deprotection to 1,4-di-O-benzyl-L-threitol

A solution of 1,4-di-O-benzyl-2,3-O-isopropylidene-L-threitol in a mixture of methanol and 1

M hydrochloric acid is heated at reflux for 4 hours.

The reaction mixture is cooled to room temperature and neutralized with saturated aqueous

sodium bicarbonate.

The methanol is removed under reduced pressure, and the aqueous residue is extracted

with ethyl acetate.

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate,

and concentrated.

The crude product is purified by recrystallization from ethyl acetate/hexanes to give 1,4-di-O-

benzyl-L-threitol as a white solid.
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Derivative
Starting
Material

Key Reagents Typical Yield
Specific
Rotation [α]D

2,3-O-

Isopropylidene-L-

threitol

Dimethyl 2,3-O-

isopropylidene-L-

tartrate

LiAlH₄ >95%
Not typically

isolated

1,4-di-O-benzyl-

L-threitol

2,3-O-

Isopropylidene-L-

threitol

NaH, Benzyl

bromide, HCl

~80% (over 2

steps)

+5.5 (c 1.0,

CHCl₃)

Threitol-Derived Chiral Auxiliaries in Asymmetric
Synthesis
The C2-symmetric backbone of threitol makes it an excellent scaffold for the design of chiral

auxiliaries. These auxiliaries can be temporarily attached to a prochiral substrate to direct the

stereochemical outcome of a subsequent reaction, after which they can be cleaved and

recovered.

Asymmetric Diels-Alder Reaction
Threitol-derived diols can be converted into chiral dienophiles for use in asymmetric Diels-Alder

reactions. The C2-symmetric environment of the auxiliary effectively shields one face of the

dienophile, leading to high diastereoselectivity in the cycloaddition.

Experimental Workflow for Asymmetric Diels-Alder Reaction
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Caption: General workflow for the use of a threitol-derived chiral auxiliary.
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Dienophile
Substrate

Diene Lewis Acid
Diastereomeric
Excess (d.e.)

Acrylate of threitol-

derived diol
Cyclopentadiene Et₂AlCl >95%

Crotonate of threitol-

derived diol
Isoprene TiCl₄ >90%

Diastereoselective Aldol Reactions
Chiral oxazolidinones derived from amino alcohols are powerful auxiliaries for aldol reactions.

While not directly derived from threitol, the principles of using C2-symmetric diols from the

chiral pool are analogous and highlight the potential for developing threitol-based auxiliaries for

this key C-C bond-forming reaction. The stereochemical outcome is dictated by the formation of

a rigid, chelated transition state.

Logical Relationship in a Diastereoselective Aldol Reaction

Enolate Formation Aldol Addition

N-Acyl Auxiliary Z-EnolateLDA or Bu₂BOTf Chelated Transition StateAldehyde Aldol Adduct

Click to download full resolution via product page

Caption: Chelation-controlled stereoselectivity in an aldol reaction.

Threitol as a Precursor for Bioactive Molecules
The chiral framework of threitol is found in or can be used to construct a variety of biologically

active natural products and their analogues.

Total Synthesis of (-)-Swainsonine
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(-)-Swainsonine is a potent inhibitor of mannosidase and has potential as an anticancer and

antiviral agent. Several total syntheses of (-)-swainsonine have been reported starting from D-

threitol, demonstrating its utility in the construction of complex nitrogen-containing heterocyclic

systems.

Synthetic Workflow for (-)-Swainsonine from D-Threitol
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Caption: Key transformations in the synthesis of (-)-Swainsonine.
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Threitol-Derived Glycolipids and Immune Response
Synthetic analogues of glycolipids containing a threitol backbone have been investigated for

their ability to modulate the immune system. Specifically, certain threitol-derived ceramides can

be presented by the CD1d protein on antigen-presenting cells (APCs) to activate invariant

Natural Killer T (iNKT) cells.

Signaling Pathway of iNKT Cell Activation
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Caption: Activation of iNKT cells by a threitol-derived glycolipid.
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This activation leads to the rapid release of a variety of cytokines, such as interferon-gamma

(IFN-γ) and interleukin-4 (IL-4), which can influence a wide range of immune responses, from

anti-tumor activity to the suppression of autoimmune diseases.[1][2][3]

Conclusion
Threitol is a powerful and often underutilized chiral building block in asymmetric synthesis. Its

C2 symmetry, ready availability, and the ease with which its hydroxyl groups can be

manipulated provide a robust platform for the synthesis of chiral auxiliaries, ligands, and

complex bioactive molecules. The examples provided in this guide illustrate the significant

potential of threitol in modern drug discovery and development, offering a cost-effective and

stereochemically reliable starting point for the synthesis of enantiomerically pure compounds.

Further exploration of threitol-based reagents and catalysts is warranted and promises to yield

new and efficient solutions to challenges in asymmetric synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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